molecular formula C17H15Cl2N5O B2452680 5-amino-N-(2-chloro-4-methylphenyl)-1-[(2-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 899974-14-2

5-amino-N-(2-chloro-4-methylphenyl)-1-[(2-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2452680
CAS No.: 899974-14-2
M. Wt: 376.24
InChI Key: QCOOCSIDURMSRS-UHFFFAOYSA-N
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Description

5-amino-N-(2-chloro-4-methylphenyl)-1-[(2-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its triazole ring, which is a five-membered ring containing three nitrogen atoms. The presence of chloro and methyl groups on the phenyl rings adds to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-(2-chloro-4-methylphenyl)-1-[(2-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps. One common method starts with the preparation of the triazole ring, followed by the introduction of the amino group and the chloro-methylphenyl groups. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced purification techniques ensures that the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

5-amino-N-(2-chloro-4-methylphenyl)-1-[(2-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

5-amino-N-(2-chloro-4-methylphenyl)-1-[(2-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which 5-amino-N-(2-chloro-4-methylphenyl)-1-[(2-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-(methylamino)phenyl]phenylmethanone: Shares structural similarities but differs in the functional groups attached to the phenyl rings.

    2-bromo-N-methylbenzamide: Another compound with a triazole ring but different substituents.

Uniqueness

The uniqueness of 5-amino-N-(2-chloro-4-methylphenyl)-1-[(2-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide lies in its specific combination of functional groups and the triazole ring, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications.

Properties

IUPAC Name

5-amino-N-(2-chloro-4-methylphenyl)-1-[(2-chlorophenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2N5O/c1-10-6-7-14(13(19)8-10)21-17(25)15-16(20)24(23-22-15)9-11-4-2-3-5-12(11)18/h2-8H,9,20H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCOOCSIDURMSRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=CC=CC=C3Cl)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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